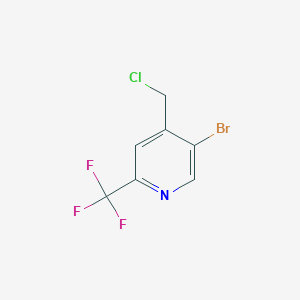

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine

CAS No.: 1372096-38-2

Cat. No.: VC2582335

Molecular Formula: C7H4BrClF3N

Molecular Weight: 274.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1372096-38-2 |

|---|---|

| Molecular Formula | C7H4BrClF3N |

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 5-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-5-3-13-6(7(10,11)12)1-4(5)2-9/h1,3H,2H2 |

| Standard InChI Key | TXULUSKMHNQRTB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)CCl |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)CCl |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is classified as a halogenated heterocyclic compound with three key functional groups attached to the pyridine ring: a bromine atom at position 5, a chloromethyl group at position 4, and a trifluoromethyl group at position 2. This arrangement of substituents contributes to its unique chemical reactivity profile and makes it a valuable synthetic intermediate.

The compound has a defined chemical identity with specific molecular parameters that allow for its precise identification and characterization in scientific literature and chemical databases.

Identification Parameters

The compound can be uniquely identified through various chemical identifiers as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 1372096-38-2 |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 5-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-5-3-13-6(7(10,11)12)1-4(5)2-9/h1,3H,2H2 |

| Standard InChIKey | TXULUSKMHNQRTB-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C(=CN=C1C(F)(F)F)Br)CCl |

| PubChem Compound ID | 74891404 |

Molecular Structure and Characteristics

Structural Analysis

The pyridine core of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine features a nitrogen atom at position 1 of the six-membered aromatic ring. The trifluoromethyl group at position 2 introduces significant electron-withdrawing character to the ring system, while the bromine substituent at position 5 adds further electronic effects and provides a potential site for transition metal-catalyzed coupling reactions. The chloromethyl group at position 4 presents a reactive alkyl halide functionality that can participate in nucleophilic substitution reactions.

This combination of functional groups creates a molecule with distinctive electronic and steric properties. The electron-withdrawing nature of both the trifluoromethyl and bromine substituents likely depletes electron density in the pyridine ring, potentially making the nitrogen less basic than in unsubstituted pyridine. Similarly, the chloromethyl group provides a reactive handle for further chemical transformations.

Spectroscopic Properties

While specific spectroscopic data for 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is limited in the provided search results, related compounds with similar structural features have been characterized using various spectroscopic techniques. For instance, 5-Bromo-2-(trifluoromethyl)pyridine, a structurally similar compound lacking only the chloromethyl group at position 4, has been characterized by NMR spectroscopy .

The trifluoromethyl group typically produces characteristic signals in 19F NMR spectra, which serve as valuable diagnostic tools for identifying and characterizing such compounds. Similarly, the aromatic protons of the pyridine ring and the methylene protons of the chloromethyl group would produce characteristic signals in 1H NMR spectra .

Synthesis and Preparation Methods

Synthetic Approaches

-

Functionalization of pre-formed pyridine rings through directed halogenation and substitution reactions.

-

Construction of the pyridine ring with the required substituents already in place.

-

Modification of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, through chloromethylation reactions .

The synthesis of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been reported with high yields (97% as determined by quantitative 19F NMR analysis), suggesting that efficient synthetic methods for these types of halogenated pyridine derivatives exist .

Synthetic Challenges

The synthesis of highly functionalized pyridines like 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine presents several challenges:

-

Regioselectivity: Controlling the position of multiple substituents on the pyridine ring requires careful selection of reaction conditions and starting materials.

-

Compatibility of functional groups: The presence of reactive groups such as the chloromethyl moiety may complicate certain synthetic steps.

-

Purification: Separation from structurally similar byproducts may require specialized chromatographic techniques.

Chemical Reactivity and Applications

Reactivity Profile

The chemical reactivity of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine is dictated by its three key functional groups:

-

The bromine at position 5 provides a site for transition metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings).

-

The chloromethyl group at position 4 can undergo nucleophilic substitution reactions with various nucleophiles.

-

The trifluoromethyl group at position 2, while generally less reactive, contributes significant electronic effects that influence the reactivity of the entire molecule.

These features make the compound potentially valuable as a building block in organic synthesis, allowing for selective modifications at different positions of the molecule.

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds have been reported in the literature, including:

-

5-Bromo-2-(trifluoromethyl)pyridine: Lacks the chloromethyl group at position 4.

-

Various other trifluoromethylated pyridines with different substitution patterns.

These analogues provide valuable comparative data that can help predict the properties and reactivity of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine .

Comparative Analysis

The table below presents a comparison of 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine with some structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 5-Bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine | C₇H₄BrClF₃N | 274.46 | Reference compound |

| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 226.00 | Lacks chloromethyl at position 4 |

| 5-Bromo-2-(chloromethyl)pyridine hydrochloride | C₆H₆BrCl₂N | 242.93 | Lacks trifluoromethyl at position 2; has HCl |

This comparison highlights the structural diversity within this family of compounds and illustrates how subtle changes in substitution pattern can lead to compounds with distinct properties and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume